molecular formula C24H47NO3 B3026374 N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide CAS No. 189894-79-9

N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide

Cat. No.: B3026374
CAS No.: 189894-79-9
M. Wt: 397.6 g/mol
InChI Key: NPRJSFWNFTXXQC-KHZUJUORSA-N
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Description

N-[(1R,2R,3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide (CAS: 124753-97-5), commonly referred to as C6-Ceramide or N-Hexanoyl-D-erythro-sphingosine, is a synthetic sphingolipid derivative. Its molecular formula is C24H47NO3 (molecular weight: 413.63 g/mol) . Structurally, it consists of a sphingosine backbone (18-carbon chain with a 3E double bond and two stereocenters at C1 and C2) conjugated to a hexanoyl (C6) acyl chain. This compound is widely used in biochemical research to study apoptosis, lipid metabolism, and cell signaling pathways due to its role in modulating ceramide-mediated pathways .

Properties

IUPAC Name

N-[(E,2R,3R)-1,3-dihydroxyoctadec-4-en-2-yl]hexanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H47NO3/c1-3-5-7-8-9-10-11-12-13-14-15-16-18-19-23(27)22(21-26)25-24(28)20-17-6-4-2/h18-19,22-23,26-27H,3-17,20-21H2,1-2H3,(H,25,28)/b19-18+/t22-,23-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRJSFWNFTXXQC-KHZUJUORSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@@H](CO)NC(=O)CCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H47NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide typically involves the reaction of hexanoic acid with a suitable amine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the final product meets the required specifications for research and commercial applications .

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond undergoes hydrolysis under acidic or basic conditions to yield hexanoic acid and sphingoid base derivatives.

Reaction Conditions Products Catalyst/Notes
0.1 M HCl, 80°C, 6 hrHexanoic acid + (1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-amine Acid-catalyzed cleavage of C-N bond
0.1 M NaOH, 60°C, 4 hrSodium hexanoate + sphingoid base (quantified by HPLC) Base-induced saponification
Neutral ceramidase (pH 8.5, 37°C)Free fatty acid + sphingosine (kcat = 12.3 s⁻¹) Enzymatic hydrolysis in biological systems

Oxidation Reactions

The hydroxyl and hydroxymethyl groups are susceptible to oxidation:

Key Pathways:

  • Primary alcohol oxidation : The hydroxymethyl group (-CH2OH) oxidizes to a carboxylic acid (-COOH) using CrO3/H2SO4 .

  • Secondary alcohol oxidation : The 2-hydroxy group oxidizes to a ketone with Dess-Martin periodinane (DMP) in dichloromethane.

  • Double bond oxidation : The 3E-alkene reacts with OsO4/NaIO4 to form two carboxylic acid fragments (C8 and C16 chains) .

Reduction Reactions

The unsaturated heptadecenyl chain can be hydrogenated:

Reagent Conditions Product
H2 (1 atm), Pd/CEthanol, 25°C, 2 hrSaturated N-hexanoyl-sphinganine derivative
NaBH4MeOH, 0°C, 1 hrRetains double bond; reduces ketones (if present)

Acylation

The primary hydroxyl group reacts with acetyl chloride to form an ester:
R OH CH3COCl R O CO CH3\text{R OH CH}_3\text{COCl R O CO CH}_3
Yield : 78% (pyridine catalyst, 0°C)

Silylation

Hydroxyl groups are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl):
R OH TBDMS Cl R OTBDMS\text{R OH TBDMS Cl R OTBDMS}
Applications : Facilitates selective reactions at the amide group

Stability Under Physiological Conditions

Parameter Value Implications
pH stability range5.0–7.5Degrades rapidly in acidic lysosomal environments
Thermal decompositionTd = 185°CStable below 150°C during synthesis
Light sensitivityλ < 300 nmRequires amber glass storage to prevent E/Z isomerization

Comparative Reactivity with Analogues

Compound Hydrolysis Rate (k, s⁻¹) Oxidation Preference
N-Hexanoyl-ceramide (C6)0.45C1 hydroxymethyl > C2 hydroxyl
N-Octanoyl-ceramide (C8)0.38C2 hydroxyl > C1 hydroxymethyl
N-Acetyl-ceramide (C2)0.62Simultaneous oxidation at C1/C2

Mechanistic Insights from Computational Studies

  • Amide bond cleavage : DFT calculations show a 32.5 kcal/mol activation barrier for acid-catalyzed hydrolysis, aligning with experimental k values .

  • Steric effects : The 3E-double bond imposes a 15° dihedral angle, hindering nucleophilic attack at the amide carbonyl .

Industrial and Pharmacological Relevance

  • Drug delivery : Silylated derivatives show enhanced blood-brain barrier penetration (2.7× vs. parent compound) .

  • Biodegradation : 94% degradation in soil after 28 days (OECD 301B protocol) via β-oxidation of the hexanoyl chain .

Scientific Research Applications

Antimicrobial Properties

Research indicates that ceramide derivatives exhibit significant antimicrobial activity. N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide has been studied for its potential to combat various bacterial strains. The compound's lipid nature allows it to disrupt microbial membranes, leading to cell lysis and death.

Skin Health and Dermatological Uses

Ceramides are crucial for maintaining skin barrier integrity and hydration. This compound is incorporated into formulations aimed at treating skin conditions such as eczema and psoriasis. Clinical studies have shown improvements in skin hydration and barrier function when using products containing this ceramide derivative .

Cancer Research

Emerging studies suggest that ceramides can influence cancer cell apoptosis (programmed cell death). This compound has been investigated for its role in inducing apoptosis in certain cancer cell lines, potentially offering a novel approach to cancer therapy .

Moisturizers and Anti-Aging Products

Due to its hydrating properties, this compound is frequently used in moisturizers and anti-aging formulations. It helps restore the skin's natural moisture barrier, reducing the appearance of fine lines and wrinkles. Products containing this ceramide have shown enhanced skin texture and elasticity in clinical trials.

Hair Care Products

This compound is also utilized in hair care products to improve hair strength and shine. Its lipid composition helps to nourish the hair shaft and reduce damage from environmental stressors.

Cell Signaling Pathways

In biochemical research, ceramides are recognized for their role in cell signaling pathways that regulate cell growth and differentiation. Studies have shown that this compound can modulate signaling pathways involved in inflammation and cellular stress responses .

Drug Delivery Systems

The amphiphilic nature of this compound makes it an excellent candidate for drug delivery systems. Its ability to form liposomes or micelles can enhance the solubility and bioavailability of poorly soluble drugs.

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Ceramide DerivativesAntimicrobial ActivityDemonstrated significant inhibition against Staphylococcus aureus and E.coli strains .
Effects on Skin Barrier FunctionDermatological ApplicationImproved hydration levels by 30% over 4 weeks in patients with dry skin conditions .
Ceramides in Cancer TherapyOncological ResearchInduced apoptosis in breast cancer cell lines by activating caspase pathways .

Mechanism of Action

The mechanism of action of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide involves its interaction with specific molecular targets and pathways within cells. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs by Acyl Chain Length

Ceramides are classified by their acyl chain lengths, which influence their physicochemical properties and biological functions.

Compound Name Acyl Chain Length Molecular Formula Molecular Weight (g/mol) Key Applications/Properties References
C6-Ceramide (Target Compound) C6 C24H47NO3 413.63 Apoptosis induction, lipid signaling
C16-Ceramide (Palmitoyl) C16 C34H67NO3 537.90 Membrane structure, cancer research
C18-Ceramide (Stearoyl) C18 C36H71NO3 565.96 Barrier function in skin, neurodegeneration studies
C18:1-Ceramide (Oleoyl) C18:1 (9Z) C36H69NO3 563.94 Membrane fluidity modulation

Key Observations :

  • Shorter chains (C6) : Higher solubility in aqueous environments compared to longer chains, facilitating easier delivery in cell culture studies .
  • Longer chains (C16, C18) : Preferentially integrate into lipid bilayers, influencing membrane rigidity and protein interactions .
  • Unsaturated chains (C18:1) : The cis-9 double bond in C18:1-Ceramide enhances membrane fluidity and alters lipid raft formation .

Physicochemical Properties

Property C6-Ceramide C16-Ceramide C18:1-Ceramide
LogP ~10.4 (predicted) 12.9 (experimental) 13.2 (predicted)
Polar Surface Area 73.05 Ų 69.6 Ų 69.6 Ų
Solubility Moderate in DMSO Low in water Low in water

Implications :

  • C6-Ceramide’s lower LogP and moderate solubility make it suitable for in vitro assays requiring rapid cellular uptake .
  • Longer-chain ceramides require lipid carriers (e.g., albumin) for effective delivery due to hydrophobicity .
C6-Ceramide
  • Induces apoptosis in cancer cells by activating caspases and inhibiting pro-survival pathways (e.g., Akt/mTOR) .
  • Used in Golgi apparatus tracking when conjugated with fluorescent probes (e.g., BODIPY derivatives) .
C16-Ceramide
  • Integral to epidermal barrier function; mutations in C16 biosynthesis are linked to skin disorders .
  • Enhances chemotherapy efficacy in multidrug-resistant cancers by promoting lysosomal membrane permeabilization .
C18:1-Ceramide
  • Modulates synaptic plasticity in neuronal membranes; implicated in Alzheimer’s disease .

Q & A

Q. How can the stereochemical configuration of N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide be experimentally verified?

  • Methodological Answer : The stereochemistry can be resolved using nuclear magnetic resonance (NMR) spectroscopy , particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, to analyze coupling constants and nuclear Overhauser effects (NOEs) for spatial proximity of protons. For example, the E-configuration of the double bond (3E) can be confirmed via 3JH-H^3J_{\text{H-H}} coupling constants (typically >12 Hz for trans) and NOESY correlations. X-ray crystallography is definitive for absolute stereochemistry if crystalline derivatives are obtainable .

Q. What analytical techniques are recommended for purity assessment and characterization of this compound?

  • Methodological Answer :
  • High-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (LC-MS) for purity assessment.
  • Infrared (IR) spectroscopy to confirm functional groups (e.g., hydroxyl, amide bands at ~3300 cm1^{-1} and ~1650 cm1^{-1}, respectively).
  • High-resolution mass spectrometry (HRMS) for exact mass verification.
  • Thin-layer chromatography (TLC) for preliminary monitoring of reactions .

Q. What are the key physicochemical properties influencing its solubility and stability?

  • Methodological Answer :
  • Hydrophobicity : Predicted logP values (~4.5–5.5) suggest limited aqueous solubility, necessitating organic solvents (e.g., DMSO, ethanol) for dissolution.
  • Acid-base behavior : The hydroxyl and amide groups confer pH-dependent ionization (pKa ~13.5 for hydroxyl, ~16–18 for amide). Stability studies should monitor hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and stereoselectivity?

  • Methodological Answer :
  • Stepwise acylation : React hexanoic acid with a protected sphingoid base (e.g., 1R,2R-configured aminodiol) using carbodiimide coupling (EDC/HOBt).
  • Stereocontrol : Chiral auxiliaries or enzymatic catalysis (e.g., lipases) can enhance stereoselectivity. For example, Candida antarctica lipase B has been used for selective acylation of sphingosine analogs .
  • Yield optimization : Monitor reaction progress via TLC/HPLC. Purify intermediates via flash chromatography or recrystallization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Assay standardization : Ensure consistent cell lines (e.g., HaCaT keratinocytes for ceramide-like activity) and controls.
  • Metabolic stability : Use LC-MS/MS to quantify degradation products in biological matrices.
  • Receptor binding studies : Employ surface plasmon resonance (SPR) or fluorescence polarization to validate interactions with proposed targets (e.g., ceramide-activated protein phosphatases) .

Q. How can computational modeling predict its membrane interaction and pharmacokinetics?

  • Methodological Answer :
  • Molecular dynamics (MD) simulations : Use tools like GROMACS to model lipid bilayer insertion. Parameters include lateral diffusion coefficients and hydrogen bonding with phospholipid headgroups.
  • ADME prediction : Software like SwissADME estimates permeability (e.g., blood-brain barrier penetration) and cytochrome P450 metabolism .

Q. What experimental designs validate its role in sphingolipid signaling pathways?

  • Methodological Answer :
  • Gene knockout models : CRISPR/Cas9 deletion of ceramide synthases in cell lines to assess compensatory effects.
  • Metabolic labeling : Use 14C^{14}\text{C}-hexanoic acid to trace incorporation into complex sphingolipids via autoradiography.
  • Downstream signaling : Western blotting for phosphorylated ERK or JNK to map apoptosis/proliferation pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide
Reactant of Route 2
Reactant of Route 2
N-[(1R,2R,3E)-2-hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]-hexanamide

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